molecular formula C12H9Cl2N B3025375 3-(3,4-Dichlorophenyl)aniline CAS No. 926201-88-9

3-(3,4-Dichlorophenyl)aniline

Cat. No.: B3025375
CAS No.: 926201-88-9
M. Wt: 238.11 g/mol
InChI Key: QAIPUZXPASEOTL-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)aniline is an aromatic amine with the molecular formula C12H9Cl2N. It is a derivative of aniline, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions. This compound is known for its applications in the synthesis of various herbicides and dyes, and it serves as an important intermediate in organic synthesis .

Biochemical Analysis

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group in its precursor can be reduced to form the amine.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Produces quinones and other oxidized derivatives.

    Reduction: Produces the corresponding amine.

    Substitution: Produces various substituted aniline derivatives.

Scientific Research Applications

3-(3,4-Dichlorophenyl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-(3,4-Dichlorophenyl)aniline can be compared with other dichloroaniline isomers:

    2,3-Dichloroaniline: Melting point 20–25°C.

    2,4-Dichloroaniline: Melting point 59–62°C.

    2,5-Dichloroaniline: Melting point 47–50°C.

    2,6-Dichloroaniline: Melting point 36–38°C.

    3,5-Dichloroaniline: Melting point 46–52°C.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in herbicide and dye synthesis.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h1-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIPUZXPASEOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588070
Record name 3',4'-Dichloro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926201-88-9
Record name 3',4'-Dichloro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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